Cas no 2350138-22-4 ((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid)

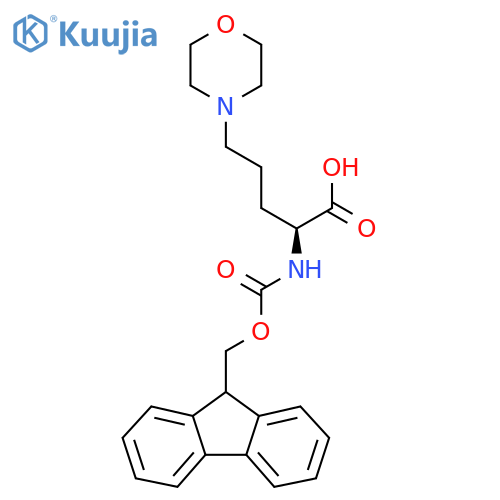

2350138-22-4 structure

商品名:(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid

CAS番号:2350138-22-4

MF:C24H28N2O5

メガワット:424.4895

CID:4760066

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid

-

- インチ: 1S/C24H28N2O5/c27-23(28)22(10-5-11-26-12-14-30-15-13-26)25-24(29)31-16-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21-22H,5,10-16H2,(H,25,29)(H,27,28)/t22-/m0/s1

- InChIKey: GETSCWVXQZKRFY-QFIPXVFZSA-N

- ほほえんだ: O1C([H])([H])C([H])([H])N(C([H])([H])C1([H])[H])C([H])([H])C([H])([H])C([H])([H])[C@@]([H])(C(=O)O[H])N([H])C(=O)OC([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 587

- トポロジー分子極性表面積: 88.1

- 疎水性パラメータ計算基準値(XlogP): 0.8

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB597480-5g |

Fmoc-(S)-2-Amino-5-morpholinopentanoic acid; . |

2350138-22-4 | 5g |

€1554.60 | 2024-07-19 | ||

| abcr | AB597480-1g |

Fmoc-(S)-2-Amino-5-morpholinopentanoic acid; . |

2350138-22-4 | 1g |

€488.30 | 2024-07-19 |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

2350138-22-4 ((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid) 関連製品

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2350138-22-4)(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid

清らかである:99%

はかる:1g

価格 ($):2390